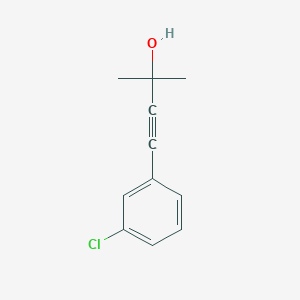

4-(3-Chloro-phenyl)-2-methyl-but-3-yn-2-ol, 97%

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for “4-(3-Chloro-phenyl)-2-methyl-but-3-yn-2-ol” were not found, similar compounds such as 1-(3-chlorophenyl)piperazine (mCPP) can be synthesized through the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Chemical Reactions Analysis

There are several synthetic routes for similar compounds, including the reaction of diethanolamine with m-chloroaniline . Another method involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Compounds like “4-(3-Chloro-phenyl)-2-methyl-but-3-yn-2-ol” can be used in organic synthesis. For instance, they can be used in the synthesis of novel compounds with potential biological activities .

Pharmacological Activities

Similar compounds have been found to exhibit a variety of pharmacological activities. They can be used in the development of new drugs with antihistamine, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic properties .

Neurological Research

These compounds can be used in neurological research. For example, they can be used to investigate the neurotoxic potentials of newly synthesized derivatives on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

Antioxidant Research

Compounds like “4-(3-Chloro-phenyl)-2-methyl-but-3-yn-2-ol” can be used in antioxidant research. They can be used to study the effects of oxidative stress on different cellular components .

Click Chemistry

These compounds can be used in click chemistry, a type of chemical synthesis. Specifically, they can be used in the copper (I)-catalyzed union of terminal alkynes and organic azides to give 1, 4-disubstituted 1, 2, 3-triazoles .

Biological Research

These compounds can be used in biological research. For example, they can be used to study the effects of newly synthesized derivatives on rainbow trout alevins .

Wirkmechanismus

Target of Action

Similar compounds such as quinoline derivatives have been shown to inhibit tyrosine kinases, topoisomerase, tubulin polymerization, and dhodh kinase .

Mode of Action

For instance, inhibition of tyrosine kinases can disrupt signal transduction pathways, affecting cell growth and differentiation .

Biochemical Pathways

Similar compounds have been shown to affect pathways related to oxidative stress and radical chain oxidation of organic compounds .

Pharmacokinetics

Similar compounds have been shown to have good absorption but low systemic bioavailability due to extensive hepatic first-pass effect .

Result of Action

Similar compounds have been shown to have antioxidant action, which can protect cells from oxidative damage .

Eigenschaften

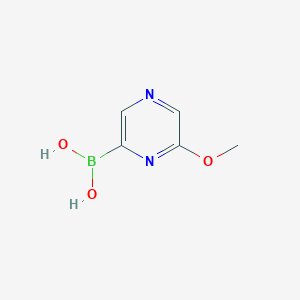

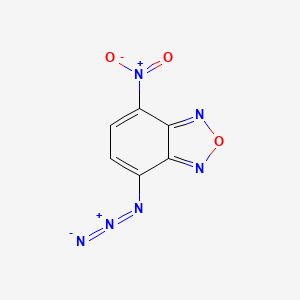

IUPAC Name |

4-(3-chlorophenyl)-2-methylbut-3-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUBHRFOQSKQPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC(=CC=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401274101 | |

| Record name | 4-(3-Chlorophenyl)-2-methyl-3-butyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol | |

CAS RN |

75373-69-2 | |

| Record name | 4-(3-Chlorophenyl)-2-methyl-3-butyn-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75373-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Chlorophenyl)-2-methyl-3-butyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione](/img/structure/B6323045.png)

![3-Bromo-2-[[(t-butyldimethylsilyl)oxy]methyl]aniline](/img/structure/B6323061.png)

![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6323106.png)

![5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B6323114.png)

![Cyclopropanecarboxylic acid (5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-amide](/img/structure/B6323139.png)

![(E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one](/img/structure/B6323145.png)